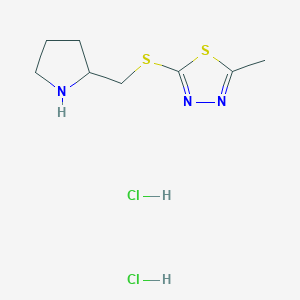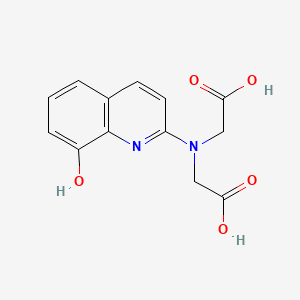
1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(m-tolyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(m-tolyl)ethanone is a complex organic compound that has attracted significant interest due to its potential applications in various scientific fields. This compound is notable for its unique structure, which includes a tetrazole ring, piperazine moiety, and a tolyl group, making it a valuable subject for chemical, biological, and medicinal research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(m-tolyl)ethanone typically involves multi-step reactions. A common synthetic route starts with the preparation of the tetrazole derivative by reacting 3,4-difluorophenylhydrazine with sodium azide in the presence of a catalytic amount of acid. The resulting 1-(3,4-difluorophenyl)-1H-tetrazole is then coupled with piperazine through a nucleophilic substitution reaction to form the piperazine-tetrazole intermediate. Finally, the intermediate is reacted with m-tolylacetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and high-throughput screening could be employed to scale up the synthesis. Additionally, purification processes, including crystallization and chromatography, would be essential to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(m-tolyl)ethanone undergoes various chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Can be reduced using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the piperazine and tetrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, mild heating.
Reduction: Sodium borohydride, lithium aluminum hydride, solvents like methanol or tetrahydrofuran.
Substitution: Bases (e.g., sodium hydroxide), nucleophiles (e.g., alkyl halides), solvents (e.g., dimethylformamide).
Major Products
The major products from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
Chemistry
This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in a variety of chemical transformations, making it useful for developing new synthetic methodologies.
Biology
In biological research, 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(m-tolyl)ethanone is used to study the effects of tetrazole and piperazine derivatives on biological systems. Its potential as a pharmacophore makes it a candidate for drug development and biomedical studies.
Medicine
The compound is explored for its therapeutic potential, particularly in developing drugs targeting specific biological pathways
Industry
Industrial applications include its use as a building block for manufacturing pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity and versatility make it a valuable component in chemical production processes.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes, receptors, and ion channels. Its tetrazole ring can mimic the phosphate group, allowing it to bind to active sites of enzymes, while the piperazine moiety provides additional binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. Specific pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of ion channel function.
Vergleich Mit ähnlichen Verbindungen
Compared to other tetrazole and piperazine derivatives, 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(m-tolyl)ethanone stands out due to its unique combination of functional groups. Similar compounds include:
1-(3-chlorophenyl)-1H-tetrazole
1-(4-nitrophenyl)-1H-tetrazole
1-(4-(2-phenylethyl)piperazin-1-yl)-2-(m-tolyl)ethanone
1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin
These compounds share some structural features but differ in their specific substituents and overall molecular architecture, resulting in distinct chemical properties and biological activities.
Eigenschaften
IUPAC Name |
1-[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-(3-methylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N6O/c1-15-3-2-4-16(11-15)12-21(30)28-9-7-27(8-10-28)14-20-24-25-26-29(20)17-5-6-18(22)19(23)13-17/h2-6,11,13H,7-10,12,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCWFGCNNSOAIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=C(C=C4)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,6-dimethyl-1H,4H,6H-furo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B2372957.png)



![2-chloro-N-[2-(N-methylacetamido)phenyl]acetamide](/img/structure/B2372966.png)







